molecular formula C7H14N2 B2941678 3-[Methyl(propan-2-yl)amino]propanenitrile CAS No. 89940-73-8

3-[Methyl(propan-2-yl)amino]propanenitrile

Cat. No.: B2941678
CAS No.: 89940-73-8
M. Wt: 126.203
InChI Key: KLRXOQGSWRYLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Methyl(propan-2-yl)amino]propanenitrile is a versatile chemical compound with the molecular formula C7H14N2. It is known for its unique structure and properties, making it valuable in various scientific research applications, including drug development and organic synthesis.

Preparation Methods

The synthesis of 3-[Methyl(propan-2-yl)amino]propanenitrile typically involves the reaction of propanenitrile with methyl(propan-2-yl)amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar principles to optimize efficiency and scalability .

Chemical Reactions Analysis

3-[Methyl(propan-2-yl)amino]propanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[Methyl(propan-2-yl)amino]propanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a building block in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Methyl(propan-2-yl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-[Methyl(propan-2-yl)amino]propanenitrile can be compared with other similar compounds, such as:

    Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: This compound has a similar structure but different functional groups, leading to distinct properties and applications.

    Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.

The uniqueness of this compound lies in its specific structure and the resulting properties that make it valuable for various research and industrial applications.

Properties

IUPAC Name

3-[methyl(propan-2-yl)amino]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-7(2)9(3)6-4-5-8/h7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRXOQGSWRYLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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